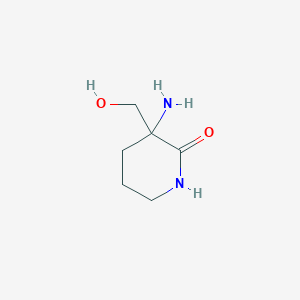

3-Hydroxymethyl-3-amino-2-piperidone

説明

Structure

3D Structure

特性

分子式 |

C6H12N2O2 |

|---|---|

分子量 |

144.17 g/mol |

IUPAC名 |

3-amino-3-(hydroxymethyl)piperidin-2-one |

InChI |

InChI=1S/C6H12N2O2/c7-6(4-9)2-1-3-8-5(6)10/h9H,1-4,7H2,(H,8,10) |

InChIキー |

CGAOIPDPJCYUJR-UHFFFAOYSA-N |

正規SMILES |

C1CC(C(=O)NC1)(CO)N |

製品の起源 |

United States |

Chemical Transformations and Derivatization Reactions of 3 Hydroxymethyl 3 Amino 2 Piperidone and Its Analogs

Reactions of the Hydroxymethyl Moiety at C-3

The primary hydroxyl group at the C-3 position is a key site for functionalization, enabling the introduction of diverse substituents and the extension of the carbon skeleton.

The oxidation of the C-3 hydroxymethyl group can lead to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthesis. While direct oxidation studies on 3-hydroxymethyl-3-amino-2-piperidone are not extensively documented, the reactivity can be inferred from standard alcohol oxidation protocols and reactions on analogous structures.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for the conversion of primary alcohols to aldehydes. More potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would facilitate the oxidation to the corresponding carboxylic acid. In analogs such as N-benzyl-4-hydroxy-piperidine, tandem dual C-H oxidation has been used to form lactams, indicating the susceptibility of the piperidine (B6355638) ring to certain oxidative conditions. mdpi.com Furthermore, transition-metal-free methods using molecular iodine have been shown to selectively oxidize C–H bonds adjacent to a cyclic amine to form lactams, a reaction that could potentially compete with the oxidation of the hydroxymethyl group depending on the reaction conditions. acs.orgburleylabs.co.uk The presence of the amino group necessitates careful selection of reagents and potential use of protecting groups to ensure chemoselectivity.

Table 1: Potential Oxidation Reactions and Reagents

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 3-Formyl-3-amino-2-piperidone |

Esterification and Etherification of the C-3 Hydroxymethyl

Standard synthetic protocols can be applied for the esterification and etherification of the C-3 hydroxymethyl group. Esterification can be readily achieved by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the liberated acid. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed.

Etherification, such as the Williamson ether synthesis, would involve the deprotonation of the hydroxymethyl group with a strong base like sodium hydride (NaH) to form an alkoxide, which is then treated with an alkyl halide. The choice of base and solvent is critical to avoid side reactions involving the lactam and amino functionalities. For complex substrates, protecting the amino group, for instance as a tert-butoxycarbonyl (Boc) derivative, is a common strategy to prevent acylation or alkylation at the nitrogen atom.

The hydroxyl group at C-3 is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functional group, such as a tosylate or a halide. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a good leaving group, the tosylate.

This activation strategy is demonstrated in the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid, where a diol intermediate is converted to a ditosylate. researchgate.net This ditosylate subsequently undergoes intramolecular nucleophilic substitution by an amine to form the piperidine ring. researchgate.net Similarly, the C-3 tosylate of this compound would be susceptible to substitution by a variety of nucleophiles. This allows for the introduction of azides, cyanides, thiols, and other functional groups, significantly expanding the synthetic utility of the scaffold. whiterose.ac.uk

Table 2: Nucleophilic Substitution of Activated C-3 Hydroxymethyl Group

| Activating Agent | Nucleophile | Product |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Sodium Azide (NaN₃) | 3-Azidomethyl-3-amino-2-piperidone |

| p-Toluenesulfonyl chloride (TsCl) | Sodium Cyanide (NaCN) | 3-Cyanomethyl-3-amino-2-piperidone |

Transformations Involving the C-3 Amino Group

The primary amino group at C-3 is a potent nucleophile and serves as a handle for a variety of derivatization reactions, including acylation, alkylation, and the formation of nitrogen-containing heterocycles.

The C-3 amino group readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. Research has been conducted on the synthesis of various 3-acylamino-2-piperidones, demonstrating the feasibility of this transformation. rsc.org For example, 3-amino-2-piperidone can be reacted with dodecanoyl chloride to synthesize N-(2-oxopiperidin-3-yl)dodecanamide. medchemexpress.com

Alkylation of the amino group can be achieved using alkyl halides. The reaction typically proceeds via an SN2 mechanism. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common side reaction that can be controlled by adjusting the stoichiometry of the reactants. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), provides a more controlled method for mono-alkylation.

The primary amino group of this compound can react with aldehydes or ketones to form an imine (Schiff base). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Of particular interest is the intramolecular reactivity between the C-3 amino and hydroxymethyl groups with an external carbonyl compound. In the closely related analog, 2-hydroxymethyl piperidine (2-HMP), condensation with various aldehydes does not stop at the imine stage. Instead, it proceeds through a fleeting iminium ion intermediate, which undergoes spontaneous intramolecular cyclization. nih.govacs.org The neighboring hydroxymethyl group acts as a nucleophile, attacking the iminium carbon to form a stable, bicyclic oxazolidine (B1195125) ring system (hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines). nih.govacs.org This reaction pathway is highly probable for this compound, providing a route to novel fused heterocyclic systems. This transformation highlights the synthetic potential unlocked by the proximate amino and hydroxyl groups.

Table 3: Formation of Oxazolo-piperidone Derivatives

| Aldehyde Reactant | Product |

|---|---|

| Formaldehyde | Tetrahydro-1H,3H- rsc.orgnih.govoxazolo[4,3-c] rsc.orgacs.orgoxazin-5-one |

| Acetaldehyde | 3-Methyl-tetrahydro-1H,3H- rsc.orgnih.govoxazolo[4,3-c] rsc.orgacs.orgoxazin-5-one |

Reductive Amination Strategies

Reductive amination is a cornerstone method for the functionalization of the primary amino group in 3-amino-2-piperidone and its analogs. masterorganicchemistry.com This reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is subsequently reduced in situ to a more substituted amine. researchgate.netmdma.ch This strategy avoids the issue of multiple alkylations that can plague direct alkylation methods with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mild nature and selectivity for imines over carbonyls. masterorganicchemistry.comnih.gov For instance, the reductive amination of N-Boc-protected 3-piperidone with glycine (B1666218) ethyl ester hydrochloride has been successfully achieved using NaBH(OAc)₃ in dichloromethane. nih.gov Similarly, aldehydes can be reductively aminated with various primary and secondary amines using NaBH(OAc)₃ as the reducing agent. nih.gov The choice of carbonyl compound dictates the nature of the substituent introduced, allowing for the installation of a wide array of alkyl and aryl groups. masterorganicchemistry.com

The general process of reductive amination can be summarized in two steps:

Imine/Enamine Formation: The primary amine of the piperidone analog attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine.

Reduction: A hydride-based reducing agent reduces the carbon-nitrogen double bond of the imine to a single bond, yielding a secondary amine.

| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reducing Agent | Product Type |

| 1-Boc-3-aminopiperidine | Glycine ethyl ester | NaBH(OAc)₃ | N-substituted amino acid ester |

| Secondary piperidine amine | Formalin | NaBH(OAc)₃ | N-methylated piperidine |

| Secondary piperidine amine | Acetaldehyde | NaBH(OAc)₃ | N-ethylated piperidine |

Reactivity of the Lactam Nitrogen and Carbonyl Group

The amide bond within the 2-piperidone (B129406) ring presents two key reactive sites: the lactam nitrogen and the carbonyl carbon. These sites allow for modifications that can alter the compound's steric and electronic properties or convert the lactam into a different heterocyclic system.

The nitrogen atom of the lactam is a secondary amide and can act as a nucleophile, participating in both alkylation and acylation reactions.

N-Alkylation involves the formation of a new carbon-nitrogen bond. Standard procedures for N-alkylation of piperidines can be adapted for the lactam nitrogen. A common method involves treating the piperidone with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the lactam nitrogen, increasing its nucleophilicity to facilitate the substitution reaction with the alkyl halide. researchgate.net The reaction is typically carried out in a dry polar aprotic solvent like dimethylformamide (DMF). researchgate.net Another effective method involves the use of chiral triflate esters, which react with aminopiperidine derivatives via an Sₙ2 mechanism to yield N-substituted products. rsc.org

N-Acylation introduces an acyl group to the lactam nitrogen, forming an N-acylpiperidone, which is an imide. These reactions can be performed using acyl chlorides or anhydrides. More advanced, mild, and metal-free methods have been developed, such as the transamidation of N-acyl-2-piperidones with various amines, which proceeds under catalyst-free melt conditions and tolerates protic functional groups. researchgate.net

| Reaction Type | Substrate | Reagent(s) | Typical Conditions | Product |

| N-Alkylation | 2-Piperidone Analog | Alkyl halide, Base (e.g., K₂CO₃) | Anhydrous DMF, Room Temp. | N-Alkyl-2-piperidone |

| N-Acylation | 2-Piperidone Analog | Acyl Chloride | Base, Solvent | N-Acyl-2-piperidone |

| Transamidation | N-Acyl-2-piperidone | Amine | Melt Conditions (Heat) | N-Acyl-2-piperidone |

The conversion of the 2-piperidone ring to a fully saturated piperidine ring is a key transformation that significantly alters the geometry and chemical nature of the scaffold. This is achieved by the complete reduction of the amide carbonyl group (C=O) to a methylene (B1212753) group (CH₂). Due to the stability of the amide bond, this reduction requires potent reducing agents, most commonly strong hydride donors. dtic.mil

Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this purpose. dtic.milgoogle.com Other powerful reducing agents such as borane (B79455) (BH₃) are also effective. google.com The reaction typically involves refluxing the piperidone derivative with an excess of the hydride reagent in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the intermediate aluminum or boron complexes. This transformation provides direct access to the corresponding 3-hydroxymethyl-3-amino-piperidine derivatives, which are important building blocks in medicinal chemistry. acs.org

Skeletal Rearrangements and Ring Transformations of Piperidone Systems

The piperidone skeleton can undergo various rearrangements and transformations, leading to novel and structurally complex heterocyclic systems. These reactions often involve ring-opening, ring-expansion, or deconstructive functionalization.

One notable strategy involves the skeletal remodeling of bridged δ-lactam-γ-lactones to produce highly substituted 3-hydroxy-2-piperidinone carboxamides. researchgate.netnih.govresearchgate.net This transformation is achieved through a palladium-catalyzed, site-selective deconstructive aminolysis, where an amine attacks the lactone, leading to a ring-opening event that exclusively cleaves the acyl C–O bond. researchgate.netresearchgate.net

Ring expansion provides another route to piperidine systems. For example, a process involving the oxidative cleavage of a C=C bond in cyclopentene (B43876) derivatives yields dicarbonyl intermediates. nih.gov These intermediates can then undergo a cyclization via a double reductive amination with a primary amine, resulting in a ring expansion to form a piperidine scaffold. nih.gov Other transformations include ring-opening polymerizations of the lactam ring, which breaks the amide bond to form polyamide chains. amanote.com

Derivatization for Advanced Analytical Characterization and Chemical Tagging

To facilitate detection, quantification, and chiral separation using modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry, 3-amino-2-piperidone and its analogs can be chemically modified or "tagged." This derivatization typically targets the primary amino group.

A common strategy is to react the amine with a chromophoric agent, which is a molecule that strongly absorbs ultraviolet-visible light. For example, 3-aminopiperidine can be derivatized with benzoyl chloride. google.com The resulting benzoyl-3-aminopiperidine contains a phenyl group that allows for sensitive detection using an HPLC-UV detector. google.com

For chiral analysis and separation of enantiomers, chiral derivatizing agents are used. Reacting a racemic mixture of 3-aminopiperidine with a chiral reagent like di-p-toluyl-L-tartaric acid creates a pair of diastereomers. google.com These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. google.com

Additionally, simple colorimetric tests can be used for detection. 3-Amino-2-piperidone, a delta-lactam of ornithine, produces a distinct yellow color with a ninhydrin-cadmium reagent, which can be useful for its detection in biological samples like urine via chromatography. nih.gov

| Analytical Goal | Derivatizing Agent | Functional Group Targeted | Detection Method |

| UV Detection | Benzoyl Chloride | Primary Amine | HPLC-UV |

| Chiral Separation | Di-p-toluyl L-tartaric acid | Primary Amine | HPLC-UV |

| Colorimetric Detection | Ninhydrin-cadmium reagent | Primary Amine | Visual/Chromatography |

Stereochemical Aspects and Conformational Analysis of 3 Hydroxymethyl 3 Amino 2 Piperidone and Its Derivatives

Enantiomeric and Diastereomeric Control in the Synthesis of 3-Hydroxymethyl-3-amino-2-piperidone

The construction of the chiral quaternary center at the C3 position of this compound, bearing both a hydroxymethyl and an amino group, requires precise stereochemical control. While a direct synthetic route to this specific molecule is not extensively documented in publicly available literature, several asymmetric strategies for the synthesis of related α,α-disubstituted δ-lactams and 3-amino-substituted piperidines provide a framework for achieving enantiomeric and diastereomeric purity.

One promising approach involves the use of chiral pool synthesis , starting from readily available and enantiomerically pure natural α-amino acids such as L-glutamic acid. niscpr.res.in This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product. A multi-step synthesis from L-glutamic acid can yield enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in This involves esterification, protection of the amino group, reduction of the carboxylic acid moieties to alcohols, conversion of the diol to a ditosylate, and subsequent cyclization with a suitable amine. niscpr.res.in Adapting this methodology could potentially lead to the desired this compound. Another relevant chiral precursor is serine, which contains a hydroxymethyl group and has been utilized in the enantioselective synthesis of complex molecules. mdpi.com

Asymmetric catalysis offers another powerful tool for establishing the C3 stereocenter. Proline-catalyzed direct asymmetric Mannich reactions have been successfully employed for the synthesis of quaternary β-formyl α-amino acid derivatives with high yields and enantioselectivities. acs.orgnih.govresearchgate.net These products can be further converted into quaternary α- and β-amino acids and β-lactams. nih.gov This methodology could be adapted to generate the α,α-disubstituted amino acid precursor to this compound. Furthermore, asymmetric phase-transfer catalytic alkylation has been used to synthesize α-quaternary chiral lactam derivatives with very high optical yields (up to 98% ee). nih.gov

Enzyme-based methods also present a viable route. The use of immobilized ω-transaminases for the amination of a prochiral 1-Boc-3-piperidone precursor has been shown to produce both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.org Enzyme cascades combining galactose oxidase and imine reductase have also been designed for the synthesis of chiral 3-aminopiperidines and 3-aminoazepanes from amino alcohol precursors. rsc.org

The diastereoselective synthesis of polysubstituted piperidones can also be achieved through various cyclization strategies. For instance, a palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones can lead to highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. rsc.orgnih.gov

| Method | Key Features | Potential Applicability to this compound |

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials like amino acids. niscpr.res.inmdpi.com | Synthesis from L-glutamic acid or serine could establish the desired stereochemistry. |

| Asymmetric Catalysis | Employs chiral catalysts (e.g., proline, phase-transfer catalysts) to induce stereoselectivity. acs.orgnih.govresearchgate.netnih.gov | Mannich reactions or alkylations could create the quaternary C3 stereocenter. |

| Enzymatic Synthesis | Uses enzymes (e.g., transaminases, oxidases, reductases) for highly selective transformations. beilstein-journals.orgrsc.org | Could be used for the asymmetric amination of a suitable piperidone precursor. |

| Diastereoselective Cyclization | Controls the relative stereochemistry of multiple centers during ring formation. rsc.orgnih.gov | Could be employed to construct the substituted piperidone ring with the desired diastereomer. |

Conformational Dynamics of the 2-Piperidone (B129406) Ring System

The six-membered 2-piperidone (or δ-valerolactam) ring is not planar and, like cyclohexane, adopts various non-planar conformations to relieve ring strain. nih.gov The most stable conformation is typically a chair form. However, due to the presence of the planar amide group, the ring can also adopt other conformations such as a half-chair , twist-boat , or boat conformation. researchgate.net The specific conformation adopted is influenced by the substitution pattern on the ring.

The hybridization of the carbon atom alpha to the nitrogen plays a significant role in determining the ring's conformation. researchgate.net A Csp³ hybridized alpha-carbon generally favors the chair conformer, while a Csp² hybridized carbon can distort the ring towards a half-chair conformer. researchgate.net For piperidin-2-ones, the half-chair conformation is frequently observed, often with the C4 atom acting as the flap. researchgate.net

Computational and spectroscopic studies have shown that for some substituted piperidones, particularly N-acyl derivatives with a 2-substituent, a twist-boat conformation can be energetically accessible and even populated. niscpr.res.in In some instances of highly hindered piperidines, boat conformations can become the preferred arrangement to minimize steric interactions.

Influence of Substituents on Piperidone Conformation and Reactivity

Substituents on the 2-piperidone ring can have a profound impact on its conformational preferences and chemical reactivity. The size, stereochemistry, and electronic nature of the substituents all play a role.

Steric effects are a primary determinant of conformational equilibrium. Bulky substituents generally prefer to occupy an equatorial position in a chair conformation to minimize unfavorable 1,3-diaxial interactions. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value". mdma.ch

Stereoelectronic effects , such as allylic strain, can also significantly influence conformation. For instance, in N-acylpiperidines, the partial double-bond character of the amide C-N bond can create a pseudoallylic strain that forces a substituent at the C2 position into an axial orientation. niscpr.res.in This effect can be strong enough to overcome the usual preference for an equatorial position.

The substituents on the this compound molecule, namely the hydroxymethyl and amino groups at the C3 position, will have a significant influence on the conformational equilibrium of the piperidone ring. The potential for intramolecular hydrogen bonding between these groups could further stabilize certain conformations.

The reactivity of the piperidone ring is also influenced by its substituents. Electron-withdrawing groups can affect the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. The conformation of the ring can also impact reactivity by controlling the accessibility of different atoms to reagents.

| Factor | Influence on Conformation and Reactivity |

| Steric Effects | Bulky groups prefer equatorial positions to avoid 1,3-diaxial strain. This is quantified by A-values. mdma.ch |

| Stereoelectronic Effects | Allylic strain in N-acylpiperidines can favor an axial orientation for a C2 substituent. niscpr.res.in |

| Substituent Position | The location and orientation (axial vs. equatorial) of substituents dictate the overall steric environment and can influence reaction rates and stereochemical outcomes. |

| Intramolecular Interactions | Hydrogen bonding between substituents can lock the ring into specific conformations. |

Stereochemical Assignment Methodologies for Chiral Piperidones

Unambiguous determination of the absolute and relative stereochemistry of chiral piperidones like this compound is essential. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the relative stereochemistry and preferred conformation in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HETCOR, HMBC, NOESY) NMR experiments provide a wealth of structural information. researchgate.net Coupling constants (³JHH) can help determine dihedral angles and thus the relative orientation of substituents. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons, which is invaluable for assigning relative stereochemistry and elucidating the dominant conformation. rsc.org For determining enantiomeric purity and assigning absolute configuration, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR, including specialized techniques like ¹⁹F NMR with chiral probes. beilstein-journals.org

X-ray Crystallography is considered the "gold standard" for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique requires a single crystal of the compound of suitable quality. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation.

Chiroptical Methods , such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules in solution. acs.org These methods measure the differential absorption of left and right circularly polarized light. The experimental spectra are often compared with spectra predicted by quantum chemical calculations to assign the absolute stereochemistry. acs.org Chiroptical methods are particularly useful when obtaining crystals for X-ray analysis is not possible. acs.org

| Methodology | Information Provided | Advantages | Limitations |

| NMR Spectroscopy | Relative stereochemistry, conformation in solution, enantiomeric purity (with chiral auxiliaries). rsc.orgresearchgate.netbeilstein-journals.org | Provides detailed structural information in solution. | Does not directly provide absolute configuration without chiral references. |

| X-ray Crystallography | Absolute configuration, precise 3D structure in the solid state. | Unambiguous determination of absolute stereochemistry. | Requires a suitable single crystal. |

| Chiroptical Methods (CD, VCD) | Absolute configuration in solution. acs.org | Can be used when crystallization is not feasible. | Often requires computational support for interpretation. |

Spectroscopic Characterization and Structural Elucidation of 3 Hydroxymethyl 3 Amino 2 Piperidone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

1D and 2D NMR Techniques for Connectivity and Stereochemical Assignment

No published ¹H or ¹³C NMR spectra, nor 2D NMR correlation data (such as COSY, HSQC, or HMBC) for 3-Hydroxymethyl-3-amino-2-piperidone could be found. Such data would be essential for confirming the connectivity of the atoms within the molecule and for assigning the relative stereochemistry of the substituents on the piperidone ring.

Application of NMR to Elucidate Reaction Mechanisms and Intermediates

Without studies detailing the synthesis of this compound, there is no information on the use of NMR to investigate its formation, potential reaction intermediates, or mechanistic pathways.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No experimental IR or Raman spectra for this compound are available in the searched literature. These techniques would be crucial for identifying the characteristic vibrational frequencies of its functional groups, including the amine (N-H), hydroxyl (O-H), amide carbonyl (C=O), and C-N and C-O bonds.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

There is no recorded mass spectrometry data for this compound. MS analysis would be necessary to determine its precise molecular weight and to study its fragmentation patterns, which would provide valuable information about its structure.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

No crystal structure data for this compound has been reported. X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state, including bond lengths, bond angles, and the conformation of the piperidone ring.

Computational Chemistry and Theoretical Studies on 3 Hydroxymethyl 3 Amino 2 Piperidone and Piperidone Scaffolds

Molecular Modeling and Docking Studies of Piperidone Derivatives

Molecular modeling and docking are essential computational techniques used to predict the conformation of small molecules and their binding interactions with macromolecular targets, such as proteins and enzymes. These methods are instrumental in drug discovery and materials science for evaluating the potential of piperidone-based compounds.

Conformational Sampling and Dynamics of Piperidone Structures

The biological activity of piperidone derivatives is intrinsically linked to their three-dimensional structure. The piperidine (B6355638) ring, the core of these molecules, is not planar and can adopt several conformations, with the "chair" form being the most stable for simple piperidines. However, substitutions on the ring can significantly alter its conformational landscape.

Computational methods allow for a thorough exploration of these conformational possibilities:

Conformational Search: Algorithms are used to generate a wide range of possible 3D structures (conformers) for a molecule. Studies on N-acylpiperidines and phenyl-1-piperidines have shown that substituents, particularly at the 2-position, can favor an axial orientation over an equatorial one due to steric and electronic effects like pseudoallylic strain. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time. mdpi.com By simulating the movements of atoms, researchers can observe conformational transitions, such as ring flips between different chair and boat forms, and determine the relative populations of different conformers in solution. mdpi.comresearchgate.net For instance, studies on hindered piperidin-4-ones have revealed that while the parent compounds exist in stable chair conformations, their N-nitroso derivatives can exist as an equilibrium mixture of boat forms. ias.ac.in The flexibility and conformational preferences identified through these simulations are critical for understanding how these molecules will interact with biological targets. westernsydney.edu.au

The presence of substituents, such as the hydroxymethyl and amino groups in 3-Hydroxymethyl-3-amino-2-piperidone, introduces additional rotational bonds and potential for intramolecular hydrogen bonding, making computational sampling crucial to identify the most energetically favorable shapes the molecule can adopt.

Ligand-Receptor Interaction Analysis for Piperidone-Based Scaffolds

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. This technique is widely used to understand the basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates.

For piperidone-based scaffolds, docking studies have elucidated key interactions that govern their biological activities:

Binding Mode Prediction: Docking simulations can place a piperidone derivative into the active site of a target protein, predicting its binding pose. nih.gov This allows researchers to visualize how the ligand fits within the binding pocket.

Interaction Analysis: Once docked, the non-covalent interactions between the ligand and receptor can be analyzed. These interactions commonly include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govmdpi.com For example, docking studies of piperidine derivatives with the sigma-1 (S1R) receptor revealed that a positively charged nitrogen atom is critical for binding, forming salt bridge interactions with glutamate and aspartate residues in the receptor's active site. nih.gov

Affinity Estimation: Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) between the ligand and the receptor. While not perfectly predictive, these scores are valuable for ranking compounds and prioritizing them for experimental testing. nih.gov

Table 1: Examples of Molecular Docking Studies on Piperidone/Piperidine Derivatives This table is interactive. Click on the headers to sort the data.

| Piperidone/Piperidine Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzylpiperidine derivatives | Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Not explicitly stated (Ki of 3.2 nM for lead) | nih.gov |

| 2-Piperidone (B129406) derivatives | Myeloid differentiation factor 88 (MyD88) | Not explicitly stated | Good binding to active site | nih.gov |

| Mirabegron (contains piperidine-like moiety) | α1A-adrenoceptor | Met-292, Phe-86, Ile-178 | Lower affinity than selective blockers | mdpi.com |

| Phenylacetamide derivative | Sigma-1 Receptor (σ1) | Not explicitly stated | Moderate affinity (Ki = 181 nM) | nih.gov |

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying piperidone derivatives. nih.gov

Geometry Optimization and Electronic Structure Calculations

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. youtube.com This process, known as geometry optimization, finds the lowest energy arrangement of atoms on the potential energy surface. stackexchange.com

Optimized Structures: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from X-ray crystallography. nih.govrsc.org For the piperidone scaffold, this allows for a precise determination of the ring pucker and the orientation of its substituents.

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties that describe the molecule's reactivity and stability. mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com

Table 2: Representative Quantum Chemical Descriptors Calculated via DFT This table is interactive. Click on the headers to sort the data.

| Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability | mdpi.com |

| LUMO Energy | ELUMO | Electron-accepting ability | mdpi.com |

| Energy Gap | ΔE | Chemical stability and reactivity | mdpi.com |

| Chemical Hardness | η | Resistance to change in electron distribution | mdpi.com |

| Electronegativity | χ | Power to attract electrons | mdpi.com |

| Electrophilicity Index | ω | Propensity to accept electrons | mdpi.com |

Prediction of Spectroscopic Parameters

Computational spectroscopy, often employing DFT methods, is a powerful tool for interpreting and predicting experimental spectra. unibo.itarxiv.orgarxiv.org By simulating spectra computationally, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, aiding in structure elucidation. rsc.org

Vibrational Frequencies (FT-IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated spectrum of a proposed structure with the experimental one, the identity and conformation of the molecule can be confirmed. ias.ac.in

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. This is particularly useful for complex molecules like substituted piperidones, where overlapping signals in experimental spectra can make assignments difficult. Conformational analysis using DFT and NMR can reveal the solution-state structures of these molecules. researchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in UV-Visible spectroscopy. This helps to understand the electronic structure and chromophores within the molecule. nih.gov

Elucidation of Reaction Mechanism Pathways for Piperidone Formation and Transformation

For the synthesis of piperidone and piperidine scaffolds, computational studies have provided key mechanistic insights:

Mapping Potential Energy Surfaces: DFT calculations can determine the energies of reactants, products, intermediates, and transition states along a reaction coordinate. This allows for the construction of a potential energy surface that details the energetic landscape of the reaction.

Transition State Theory: By locating the transition state structure (the highest energy point along the reaction pathway), the activation energy can be calculated. This value is critical for predicting the reaction rate and understanding how catalysts or changes in reaction conditions might influence it.

Reaction Pathways: Computational studies have been used to investigate various synthetic routes to piperidines, including intramolecular C-H amination, multicomponent reactions, and cycloadditions. acs.orgresearchgate.netnih.gov For example, DFT calculations on the synthesis of piperidine from tetrahydrofurfurylamine (THFAM) suggest a mechanism involving the ring opening of THFAM to form 5-amino-1-pentanol, which then undergoes ring closure to yield the final product. nih.gov These studies help rationalize observed product distributions, stereoselectivity, and the role of catalysts in these complex transformations. nih.gov

Prediction of Stereoselectivity in Synthetic Transformations

The prediction of stereoselectivity in the synthesis of complex molecules like this compound and related piperidone scaffolds is a significant challenge in organic chemistry. Computational chemistry and theoretical studies have emerged as powerful tools to elucidate reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. By modeling the potential energy surfaces of reactions, researchers can identify the most likely pathways and, consequently, the predominant stereoisomers formed.

A key approach in these theoretical investigations is the use of Density Functional Theory (DFT) to analyze the transition states of stereodetermining steps. The relative energies of the transition states leading to different stereoisomers can provide a quantitative prediction of the diastereomeric or enantiomeric excess. These calculations can account for subtle steric and electronic effects that govern the facial selectivity of a reaction.

For instance, in reactions involving the functionalization of a piperidone ring, such as alkylation, Michael addition, or aldol reactions, computational models can be used to determine the preferred direction of nucleophilic or electrophilic attack on a prochiral center. These models can help in understanding the role of chiral auxiliaries, catalysts, or existing stereocenters in directing the stereochemical course of a reaction.

A relevant example of the application of DFT in predicting stereoselectivity can be found in the study of Michael addition reactions. The chemoselectivity and stereospecificity of the Michael addition of amines, including piperidine, to β-hydroxyparthenolides have been investigated using DFT calculations at the B3LYP/6-31G(d,p) level of theory. researchgate.netresearchgate.net The study analyzed the global and local reactivity indices to understand the interactions between the nucleophile and the Michael acceptor. researchgate.netresearchgate.net

The calculations of activation energies for the different possible stereoisomeric pathways allow for a prediction of the kinetic product. For the Michael addition of piperidine to 9β-hydroxyparthenolide, the transition states for the attack from the α-face (TSiα) and β-face (TSiβ) were modeled. The results indicated a kinetic preference for the attack at the α-side. researchgate.net

| Parameter | TSiα | TSiβ | Piα | Piβ |

|---|---|---|---|---|

| ΔE (kcal/mol) | -1.34 | -0.54 | -12.24 | -11.83 |

| ΔH (kcal/mol) | -1.25 | -0.51 | -12.11 | -11.75 |

| ΔG (kcal/mol) | 11.23 | 12.03 | -0.59 | -0.12 |

The data in the table above illustrates that the Gibbs free energy of activation (ΔG) for the formation of the α-adduct (via TSiα) is lower than that for the β-adduct (via TSiβ), indicating that the formation of the α-adduct is kinetically favored. This is consistent with experimental observations. researchgate.net

Furthermore, computational studies can be employed to understand the influence of substituents on the stereochemical outcome. For example, DFT calculations have been used to study the influence of the N-tert-butanesulfinyl group on the diastereoselectivity of 1,3-dipolar cycloaddition reactions to form densely substituted pyrrolidines. nih.gov The computational analysis revealed that a notable interaction can exist between the oxygen atom of the sulfinyl group and the metal atom of the metallodipole, which rationalizes the high diastereoselectivity observed. nih.gov

While specific computational studies on the stereoselective synthesis of this compound are not extensively reported in the literature, the principles derived from studies on related piperidone and other heterocyclic scaffolds are directly applicable. These theoretical approaches provide a framework for the rational design of synthetic routes to access specific stereoisomers of complex molecules. By predicting the most stable transition states and the influence of various reaction parameters, computational chemistry can guide the selection of reagents, catalysts, and reaction conditions to achieve high levels of stereocontrol in the synthesis of valuable compounds like this compound.

3 Hydroxymethyl 3 Amino 2 Piperidone As a Building Block in Organic Synthesis and Scaffold Research

Chiral Building Block Applications in Natural Product Synthesis

The synthesis of many pharmaceuticals relies on the availability of chiral intermediates that serve as foundational blocks for further structural and stereochemical development. buchler-gmbh.com Chiral 2-piperidone (B129406) derivatives, in particular, have been established as powerful tools in the asymmetric synthesis of nitrogen-containing natural products.

The 2-piperidone framework is a key intermediate in the synthesis of 3-piperidinol alkaloids. nih.govacs.org The strategic placement of functional groups in 3-Hydroxymethyl-3-amino-2-piperidone allows it to serve as a direct precursor to a variety of complex piperidine-based natural products. The inherent chirality and the presence of orthogonal functional groups (amine and alcohol) provide multiple handles for stereocontrolled elaboration into more complex heterocyclic systems. For example, enantiomerically pure 2-piperidone building blocks have been successfully employed in the chiral synthesis of several 3-piperidinol alkaloids. nih.govacs.org The versatility of these precursors demonstrates their potential for constructing diverse alkaloid skeletons.

Table 1: Examples of Piperidinol Alkaloids Synthesized from 2-Piperidone Chiral Building Blocks

| Alkaloid | Stereochemistry | Precursor Type | Reference |

| (+)-Prosafrinine | (2R, 3S, 6R) | 2-Piperidone | nih.govacs.org |

| (-)-Iso-6-cassine | (2R, 3S, 6S) | 2-Piperidone | nih.govacs.org |

| (-)-Prosophylline | (2R, 3R, 6R) | 2-Piperidone | nih.govacs.org |

| (-)-Prosopinine | (2R, 3R, 6S) | 2-Piperidone | nih.govacs.org |

Conformationally restricted amino acids are critical components in the fields of peptidomimetics and drug design. nih.gov By limiting the torsional mobility of the molecular backbone, these building blocks can enforce specific secondary structures, such as helices or turns, in peptides and other molecules. nih.gov The rigid 2-piperidone ring of this compound serves as an excellent template for creating novel, non-proteinogenic amino acids and amino alcohols with well-defined three-dimensional shapes.

Through selective chemical manipulation, such as ring-opening of the lactam, the piperidone core can be transformed into acyclic, yet conformationally constrained, amino acid or amino alcohol derivatives. For instance, hydrolysis of the lactam amide bond would yield a δ-amino acid bearing both hydroxymethyl and amino substituents at the α-position relative to the original amine, creating a highly functionalized and sterically hindered monomer unit. Such building blocks are valuable for creating foldamers—oligomers that adopt specific, predictable conformations. nih.gov

Peptides are attractive therapeutic candidates due to their high specificity and affinity, but their application is often limited by poor cell permeability and metabolic instability. mdpi.com Cyclic peptides and peptidomimetics can overcome these limitations by offering improved structural rigidity and resistance to enzymatic degradation. mdpi.comnih.gov The this compound scaffold can be incorporated into peptide sequences to act as a peptidomimetic, replacing a dipeptide unit and inducing a specific turn or conformation.

The constrained nature of the piperidone ring helps to pre-organize a linear peptide chain, facilitating macrocyclization, a key step in the synthesis of many cyclic peptide drugs. nih.gov Furthermore, the amino and hydroxymethyl groups can be used as points of attachment for peptide elongation or for forming covalent linkages to other parts of the molecule, creating novel cyclic topologies. sigmaaldrich.com The use of such constrained building blocks is a powerful strategy for designing peptidomimetics with enhanced pharmacological properties. researchgate.net

Chemical Scaffold Research and Design Strategies

In modern drug discovery, the use of "privileged scaffolds" is a central strategy for developing new therapeutic agents. nih.govresearchgate.net These are molecular frameworks that are known to bind to multiple biological targets, making them ideal starting points for the construction of compound libraries. nih.gov The piperidine (B6355638) and piperidone cores are widely recognized as privileged structures due to their frequent appearance in successful drugs and bioactive natural products. mdma.chnih.govthieme-connect.com

The development of chemical libraries based on a central scaffold is a cornerstone of high-throughput screening and hit-to-lead optimization. nih.gov this compound is an ideal starting point for library development due to its three-dimensional character and multiple, chemically distinct points for diversification. Key design principles for a library based on this scaffold include:

Vectorial Diversity : The scaffold provides at least three vectors for chemical modification: the lactam nitrogen, the primary amine, and the primary alcohol. This allows for the systematic exploration of the chemical space surrounding the core structure.

Three-Dimensional Shape : Unlike flat aromatic scaffolds, the puckered piperidone ring presents substituents in defined spatial orientations, allowing for more precise probing of protein binding pockets.

Introduction of Pharmacophoric Features : The inherent functional groups (hydrogen bond donors and acceptors) can be elaborated into a wide range of other features relevant for molecular recognition.

Table 2: Diversification Strategies for a this compound Library

| Diversification Point | Chemical Reaction | Potential New Functionality |

| Lactam Nitrogen | Alkylation, Arylation | Introduction of hydrophobic or aromatic groups |

| Primary Amine | Acylation, Reductive Amination, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides |

| Primary Alcohol | Etherification, Esterification, Oxidation | Ethers, esters, aldehydes, carboxylic acids |

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. researchgate.net From a chemical design perspective, the this compound scaffold allows for systematic SAR exploration. By making targeted modifications to the scaffold and assessing the impact on biological activity, chemists can build a detailed understanding of the molecular interactions between the compound and its biological target. nih.gov

For example, in a hypothetical drug discovery project, the following modifications could be explored:

Exploring the role of the hydroxyl group : Converting the alcohol to a methyl ether would probe the importance of the hydrogen bond donating capability. Extending the carbon chain could explore the dimensions of a hydrophobic pocket.

Investigating the amine substituent : A library of amides could be synthesized to explore interactions with a specific region of the target protein. The size, polarity, and charge of the substituent could be systematically varied.

Through such iterative design and synthesis, the piperidone scaffold can be systematically decorated to maximize potency and selectivity for a given biological target. nih.gov

Application in Combinatorial Chemistry and High-Throughput Synthesis

The unique structural characteristics of this compound position it as a highly promising scaffold for applications in combinatorial chemistry and high-throughput synthesis. Its trifunctional nature, featuring a primary amine, a primary hydroxyl group, and a lactam nitrogen, offers multiple points for diversification, enabling the rapid generation of large and structurally diverse compound libraries.

The principles of combinatorial chemistry rely on the systematic and repetitive connection of a set of different building blocks to create a vast array of related molecules. The suitability of this compound for these methodologies stems from its capacity for orthogonal protection and derivatization. The amino and hydroxyl groups can be selectively protected and deprotected, allowing for controlled, stepwise addition of various chemical moieties. This is a critical feature for solid-phase synthesis, a cornerstone of modern high-throughput chemistry, where the scaffold can be anchored to a resin and subsequently elaborated upon in a sequential manner.

Key Attributes for Combinatorial Library Generation:

Trifunctional Scaffold: The presence of three distinct functional groups allows for the introduction of diversity at three different points on the molecule, exponentially increasing the potential size and complexity of the resulting library.

Stereochemical Complexity: The chiral center at the C3 position provides a rigid, three-dimensional framework, which is advantageous for creating molecules with well-defined spatial arrangements, a desirable trait for probing biological targets.

Compatibility with Automated Synthesis: The robust nature of the piperidone core and the reactivity of its functional groups are well-suited for the automated, parallel synthesis platforms used in high-throughput screening campaigns.

The generation of a combinatorial library based on the this compound scaffold would typically involve a series of parallel reactions where each of the functional groups is reacted with a different set of building blocks. For instance, the primary amine could be acylated with a diverse set of carboxylic acids, the hydroxyl group could be etherified or esterified with various alkylating or acylating agents, and the lactam nitrogen could be alkylated under appropriate conditions.

The resulting library of compounds can then be screened in high-throughput assays to identify hits for various biological targets. The modular nature of the synthesis allows for the rapid optimization of initial hits by systematically varying the substituents at each of the three diversification points. This iterative process of synthesis and screening is a powerful strategy in modern drug discovery.

Below is an interactive data table illustrating a hypothetical combinatorial library that could be generated from the this compound scaffold.

| Scaffold Position | Reaction Type | Building Block Set (R-group) | Resulting Functional Group |

| C3-Amino Group | Acylation | A diverse set of commercially available carboxylic acids (R¹-COOH) | Amide |

| C3-Hydroxymethyl Group | Etherification | A variety of alkyl halides (R²-X) | Ether |

| N1-Lactam Nitrogen | Alkylation | A selection of electrophiles (R³-Y) | N-Substituted Lactam |

This systematic approach can generate a vast number of unique compounds from a relatively small number of starting materials, underscoring the value of this compound as a versatile building block in the quest for novel bioactive molecules.

Advanced Research Directions and Future Perspectives for 3 Hydroxymethyl 3 Amino 2 Piperidone Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Key research directions include:

Biocatalysis: The use of enzymes offers unparalleled stereoselectivity under mild conditions. nih.gov ω-Transaminases, for instance, could be employed for the asymmetric amination of a suitable β-keto lactone precursor. wiley.com Another advanced approach involves multi-enzyme cascades that combine catalysts like galactose oxidase and imine reductase to convert readily available amino alcohol precursors into chiral cyclic amines in a one-pot process. nih.gov This strategy minimizes purification steps and improves process efficiency.

Organocatalysis: Chiral small organic molecules can catalyze the enantioselective construction of the piperidone core. nih.gov Proline derivatives or chiral Brønsted acids could be explored to facilitate asymmetric Mannich or Michael reactions, key steps in building the substituted ring system.

Multicomponent Reactions (MCRs): Designing a one-pot, multi-component reaction to assemble the 3-Hydroxymethyl-3-amino-2-piperidone scaffold would be a significant advancement. growingscience.com Such a strategy, combining three or more starting materials in a single operation, dramatically increases synthetic efficiency and aligns with the principles of green chemistry. rsc.org

| Methodology | Principle | Potential Advantages for Synthesis | Key Challenges |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | Enzyme-mediated stereoselective reactions. | High enantiopurity, mild reaction conditions, reduced environmental impact. nih.govwiley.com | Enzyme stability, substrate scope, and cost. |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Avoidance of toxic heavy metals, operational simplicity. nih.gov | Catalyst loading, scalability. |

| Multicomponent Reactions (MCRs) | One-pot combination of ≥3 starting materials. | High atom economy, reduced steps and waste, rapid library generation. growingscience.com | Complex reaction optimization, finding suitable reaction partners. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The unique arrangement of functional groups in this compound—a lactam, a primary amine, and a primary alcohol at a quaternary center—presents opportunities for novel chemical transformations.

Future research will focus on leveraging this distinct reactivity:

Selective Derivatization: Developing orthogonal protection strategies will be crucial to selectively functionalize the amino and hydroxyl groups. This would allow for the independent modification of each site, enabling the synthesis of diverse derivatives.

Ring-Rearrangement and Expansion: The strained 3,3-disubstituted piperidone ring could be a substrate for novel rearrangement reactions, potentially leading to different heterocyclic systems like azetidines or other complex scaffolds. nih.govresearchgate.net

Photoredox Catalysis: This powerful technique could enable previously inaccessible transformations, such as the direct C-H functionalization of the piperidone backbone or novel coupling reactions involving the amino or hydroxymethyl groups, creating unnatural amino acid derivatives. mdpi.comrsc.org The use of organic photocatalysts can enhance the sustainability of these methods. mdpi.com

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. For this compound, computational modeling can provide deep insights into its properties and guide synthetic efforts.

Future applications in this area include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the molecule's geometric parameters, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies). nih.govresearchgate.netmdpi.comresearchgate.net This information helps in understanding its intrinsic reactivity, stability, and potential reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of virtual derivatives and calculating their physicochemical and structural descriptors, QSAR models can be built to predict biological activity. tandfonline.comtandfonline.comnih.gov This allows for the prioritization of synthetic targets with the highest probability of success.

Molecular Docking and Dynamics: For derivatives designed as enzyme inhibitors or receptor ligands, molecular docking can predict binding modes within a protein's active site. nih.gov Subsequent molecular dynamics simulations can assess the stability of these interactions over time, providing a more accurate picture of the binding affinity.

| Computational Tool | Application for Piperidone Chemistry | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction transition states. | Reactivity maps, prediction of regioselectivity, reaction mechanism elucidation. nih.govresearchgate.net |

| QSAR | Statistical modeling of the relationship between molecular structure and biological activity. | Prediction of potency for new derivatives, identification of key structural features. tandfonline.com |

| Molecular Docking & Dynamics | Simulation of ligand-protein binding interactions. | Binding affinity prediction, identification of key intermolecular interactions, virtual screening. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of derivative libraries, the integration of modern automation and continuous manufacturing technologies is essential.

Flow Chemistry: Performing the synthesis of this compound or its derivatives in a continuous flow system offers numerous advantages over traditional batch chemistry. springerprofessional.despringerprofessional.demtak.hu These include enhanced safety (especially for hazardous reactions), precise control over reaction parameters (temperature, pressure, time), and improved scalability. uc.ptresearchgate.net Telescoping multiple reaction steps without intermediate purification is a key advantage of flow synthesis. uc.pt

Automated Synthesis Platforms: The combination of robotics, software, and modular reactors enables the automated, high-throughput synthesis of compound libraries. biovanix.comchemspeed.comnih.gov An automated platform could rapidly produce a matrix of derivatives by systematically varying reagents that react with the amino and hydroxymethyl groups of the core scaffold. Combining solid-phase synthesis with flow chemistry (SPS-flow) presents a powerful method for the automated production of complex molecules. innovationnewsnetwork.comnus.edu.sg

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, often requires re-optimization. | Straightforward, by extending run time. |

| Safety | Lower heat/mass transfer, risk of thermal runaway. | Excellent heat/mass transfer, small reaction volumes, inherently safer. springerprofessional.de |

| Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. |

| Process | Stepwise with intermediate isolation and purification. | Potential for multi-step, telescoped reactions without isolation. mtak.huuc.pt |

Design of Next-Generation Chiral Catalysts for Piperidone Derivatization

While the synthesis of the core scaffold is critical, the ability to perform stereoselective derivatizations is equally important for exploring its full potential in medicinal chemistry. The development of catalysts that can selectively modify the this compound structure will be a major area of future research.

Asymmetric Metal Catalysis: The design of novel chiral ligands for transition metals (e.g., rhodium, iridium, palladium) will be key. chiralpedia.comnih.gov These catalysts could enable enantioselective C-H activation at other positions on the piperidone ring or asymmetric transformations of derivatives. Chiral N,N'-dioxide ligands, for instance, have shown great promise in coordinating with various metals to create versatile catalytic platforms. rsc.org

Peptidomimetic Catalysts: Inspired by enzymes, short, synthetic peptides and their mimics (peptidomimetics) are emerging as powerful asymmetric catalysts. mdpi.comchiralpedia.com Their modular nature allows for rapid tuning of the chiral environment to achieve high selectivity for specific transformations on the piperidone scaffold.

Directed Evolution of Enzymes: For biocatalytic derivatizations, directed evolution techniques can be used to engineer enzymes with tailored substrate specificities. An enzyme could be evolved to selectively acylate the amino group or oxidize the hydroxymethyl group of the target molecule, even in the presence of other reactive sites. This approach combines the power of natural catalysis with modern protein engineering to create highly specialized biocatalysts. pitt.edu

The continued exploration of these advanced research directions will unlock the full synthetic and therapeutic potential of the this compound scaffold, paving the way for the discovery of next-generation pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxymethyl-3-amino-2-piperidone, and how are they validated?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, cyclization, or reductive amination. For example, intermediates like substituted piperidones are functionalized using hydroxymethyl and amino groups under controlled pH and temperature. Validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity . Purity is assessed via high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases .

Q. How should researchers characterize the stereochemical configuration of this compound?

Chiral chromatography (e.g., Chiralpak® columns) or X-ray crystallography are preferred. NMR coupling constants and NOESY experiments can resolve stereochemical ambiguities. Comparative analysis with known stereoisomers in databases like PubChem is critical .

Q. What protocols ensure reproducibility in purity assessment during synthesis?

Use standardized HPLC protocols with UV detection (λ = 210–254 nm) and internal calibration. Impurity profiling requires spiking experiments with reference standards (e.g., risperidone intermediates) to identify byproducts . Document deviations from established protocols, such as solvent ratios or temperature gradients, to troubleshoot batch inconsistencies .

Advanced Research Questions

Q. How can bioactivity assays for this compound be designed to evaluate kinase inhibition?

Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays with recombinant EGFR/HER2 kinases. Include positive controls (e.g., gefitinib) and measure IC50 values at varying concentrations (1 nM–100 µM). Validate results with triplicate runs and statistical analysis (e.g., ANOVA) to minimize variability . For cellular assays, employ immortalized cell lines with luciferase reporters to quantify inhibition .

Q. What strategies resolve contradictions in biological activity data across studies?

Meta-analysis of published datasets should account for variables like cell line heterogeneity, assay conditions (e.g., serum concentration), and compound solubility. Cross-validate findings using orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity versus cell-based assays . Replicate studies under identical conditions to isolate protocol-specific biases .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) identifies binding poses in kinase active sites. Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. What cross-disciplinary approaches enhance understanding of its pharmacological potential?

Combine structural biology (cryo-EM for target complexes), metabolomics (LC-MS for metabolite profiling), and pharmacokinetic modeling (e.g., PBPK simulations). Collaborative studies with piperidone derivatives (e.g., 4-hydroxy-2-ethyl-2-phenylglutarimide) provide comparative insights into structure-activity relationships .

Methodological and Ethical Considerations

Q. How should researchers document experimental deviations for peer review?

Include a dedicated "Protocol Deviations" section in manuscripts, detailing adjustments (e.g., solvent substitutions, altered reaction times) and their justifications. Append raw data (NMR spectra, HPLC chromatograms) to support reproducibility claims .

Q. What ethical guidelines apply to studies involving this compound in preclinical models?

Follow institutional animal care protocols (IACUC) for toxicity studies. For human cell lines, obtain IRB approval if derived from identifiable donors. Safety data sheets (SDS) must outline handling precautions (e.g., PPE, ventilation) to mitigate exposure risks .

Data Presentation and Publication

Q. What supplementary materials are critical for publishing synthesis and bioactivity data?

Include:

Q. How should conflicting bioactivity results be discussed in manuscripts?

Frame contradictions as opportunities for mechanistic exploration. Compare assay conditions, compound stability, and target specificity. Propose follow-up experiments (e.g., isothermal titration calorimetry) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。